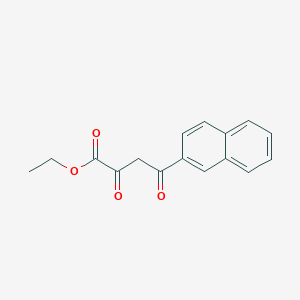

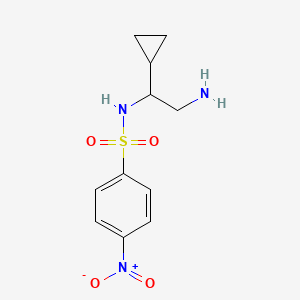

![molecular formula C10H6BrNO2S B2780054 (5Z)-5-[(4-bromophenyl)methylidene]-1,3-thiazolidine-2,4-dione CAS No. 291536-36-2](/img/structure/B2780054.png)

(5Z)-5-[(4-bromophenyl)methylidene]-1,3-thiazolidine-2,4-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the five-membered thiazolidinedione ring and the attached bromophenyl group. The exact spatial arrangement of these groups would depend on the specific stereochemistry of the compound .Chemical Reactions Analysis

Thiazolidinediones can participate in a variety of chemical reactions. They can act as ligands in coordination chemistry, and they can also undergo reactions at the carbonyl group or at the carbon-carbon double bond . The bromophenyl group could potentially undergo reactions typical of aryl halides, such as nucleophilic aromatic substitution or palladium-catalyzed cross-coupling .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the bromine atom could increase its molecular weight and potentially its boiling and melting points compared to similar compounds without a halogen .科学的研究の応用

Antiproliferative Activity

Research has explored the antiproliferative properties of thiazolidine-2,4-dione derivatives against various cancer cell lines. A study synthesized a series of these derivatives, evaluating their cell antiproliferation activity through assays against human skin fibroblast and carcinoma cell lines. Compounds demonstrated significant antiproliferative activity, attributed to the nitro group's importance on the thiazolidinone moiety and the substituted aryl ring's position (Chandrappa et al., 2008).

Corrosion Inhibition

Thiazolidinedione derivatives have also been studied for their role in corrosion inhibition for mild steel in acidic environments. The efficiency of these inhibitors increased with concentration, suggesting their protective role in metal preservation (Yadav et al., 2015).

Antimicrobial and Antifungal Activities

Derivatives of thiazolidine-2,4-dione have exhibited a range of biological activities, including antimicrobial and antifungal properties. Novel synthetic approaches have enriched the collection of thiazolidinedione with diverse biological activities, showing significant antibacterial and antifungal efficacy against a variety of pathogens (Mohanty et al., 2015).

Anticancer Hybrid Molecules

Hybridization of bioactive molecules has been a strategy to enhance anticancer activity. Thiazolidine-2,4-dione scaffolds have been combined with different bioactive moieties, demonstrating broad-spectrum antineoplastic activity and apoptosis induction in cancer cell lines (Romagnoli et al., 2013).

Aldose Reductase Inhibitors

The potential of thiazolidine-2,4-dione derivatives as aldose reductase inhibitors has been investigated, suggesting their utility in managing diabetic complications. These compounds have shown promising activities, indicating their therapeutic potential (Sohda et al., 1982).

Safety and Hazards

将来の方向性

作用機序

Target of Action

The primary target of (5Z)-5-[(4-bromophenyl)methylidene]-1,3-thiazolidine-2,4-dione is the Serine/threonine-protein kinase pim-2 (Pim-2) . Pim-2 is a type of enzyme known as a kinase, which plays a crucial role in various cellular processes, including cell survival, proliferation, and differentiation.

Mode of Action

The compound interacts with its target, Pim-2, by binding to the active site of the enzyme. This interaction inhibits the kinase activity of Pim-2, leading to a decrease in the phosphorylation of its downstream targets . The exact nature of this interaction and the resulting changes at the molecular level are still under investigation.

特性

IUPAC Name |

(5Z)-5-[(4-bromophenyl)methylidene]-1,3-thiazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrNO2S/c11-7-3-1-6(2-4-7)5-8-9(13)12-10(14)15-8/h1-5H,(H,12,13,14)/b8-5- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOJYBXTWFNRUTA-YVMONPNESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=C2C(=O)NC(=O)S2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C\2/C(=O)NC(=O)S2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5Z)-5-[(4-bromophenyl)methylidene]-1,3-thiazolidine-2,4-dione | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

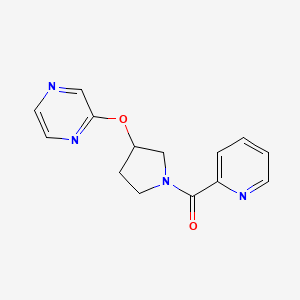

![4-Bromo-2-[bromo(difluoro)methyl]-1H-benzimidazole](/img/structure/B2779971.png)

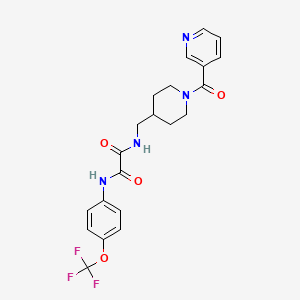

![4-[(3-Nitro-1H-pyrazol-1-yl)methyl]benzonitrile](/img/structure/B2779975.png)

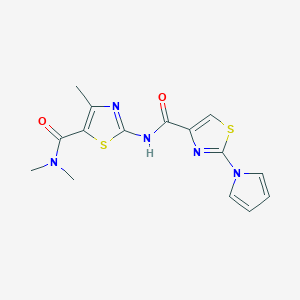

![1-(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2779976.png)

![(Z)-N-(4,6-difluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B2779978.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[6-(2-methoxyphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2779989.png)

![7-chloro-4-(3,5-dichlorobenzoyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2779990.png)